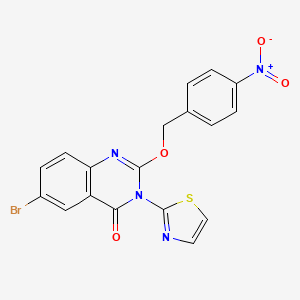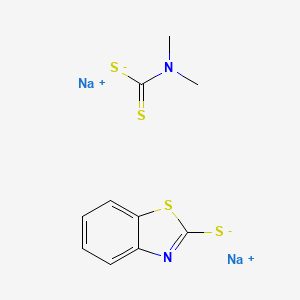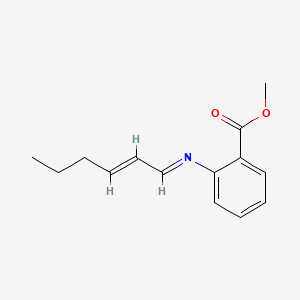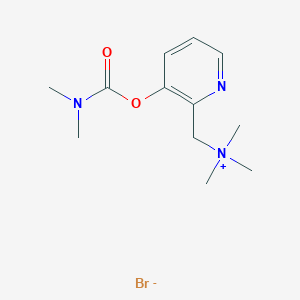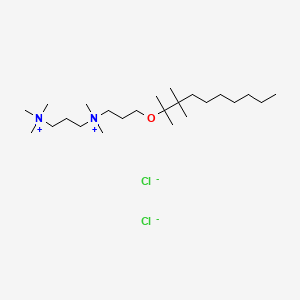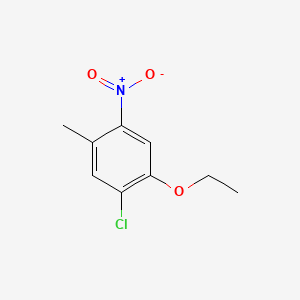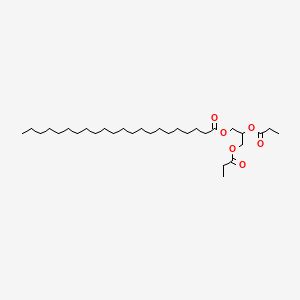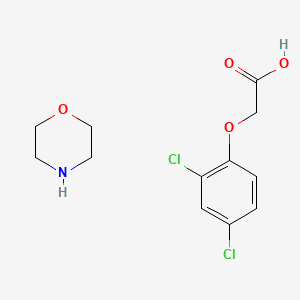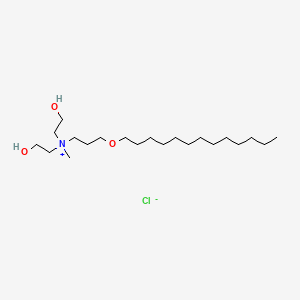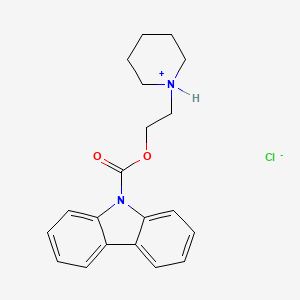
Piperidinoethyl carbazol-N-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidinoethyl carbazol-N-carboxylate hydrochloride is a compound that belongs to the class of N-substituted carbazoles. Carbazoles are aromatic heterocyclic organic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics . The compound’s structure includes a carbazole moiety, which is a tricyclic structure consisting of two benzene rings fused with a nitrogen-containing ring, and a piperidine group, which is a six-membered ring containing nitrogen .
準備方法
The synthesis of piperidinoethyl carbazol-N-carboxylate hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
N-alkylation of carbazole: Carbazole is reacted with an alkyl halide in the presence of a base to introduce the piperidinoethyl group.
Carboxylation: The N-alkylated carbazole is then carboxylated using a suitable carboxylating agent such as carbon dioxide or phosgene.
Hydrochloride formation: The final step involves the conversion of the carboxylate to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. Techniques like continuous flow synthesis and microwave-assisted synthesis can also be employed to enhance efficiency .
化学反応の分析
Piperidinoethyl carbazol-N-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Piperidinoethyl carbazol-N-carboxylate hydrochloride has a wide range of scientific research applications:
作用機序
The mechanism of action of piperidinoethyl carbazol-N-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
類似化合物との比較
Piperidinoethyl carbazol-N-carboxylate hydrochloride can be compared with other similar compounds such as:
N-substituted carbazoles: These compounds share a similar core structure but differ in the substituents attached to the nitrogen atom.
Benzocarbazoles: These compounds have an additional benzene ring fused to the carbazole structure, which can enhance their electronic properties.
Indolocarbazoles: These compounds contain an indole moiety fused to the carbazole structure, which can impart unique biological activities.
The uniqueness of this compound lies in its specific combination of the piperidine and carbazole moieties, which can result in distinct chemical and biological properties compared to other carbazole derivatives .
特性
CAS番号 |
64057-97-2 |
|---|---|
分子式 |
C20H23ClN2O2 |
分子量 |
358.9 g/mol |
IUPAC名 |
2-piperidin-1-ium-1-ylethyl carbazole-9-carboxylate;chloride |
InChI |
InChI=1S/C20H22N2O2.ClH/c23-20(24-15-14-21-12-6-1-7-13-21)22-18-10-4-2-8-16(18)17-9-3-5-11-19(17)22;/h2-5,8-11H,1,6-7,12-15H2;1H |
InChIキー |
CPIRVEAKCHZXJX-UHFFFAOYSA-N |
正規SMILES |
C1CC[NH+](CC1)CCOC(=O)N2C3=CC=CC=C3C4=CC=CC=C42.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-3-[2-(4-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772187.png)
